![molecular formula C50H32N2 B13747789 2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridoquinoline core substituted with fluorenyl and phenyl groups, which contribute to its distinct electronic and photophysical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where boronic acid derivatives of fluorenes are reacted with a halogenated pyridoquinoline under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and fluorenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted quinoline and fluorenyl derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced organic materials and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong photoluminescent properties.
Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism by which 2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. In optoelectronic applications, its mechanism involves the absorption and emission of light, facilitated by its conjugated system, which allows for efficient electron and energy transfer .
Comparison with Similar Compounds
Similar Compounds
2,3-Bis-(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline: Similar in structure but with different substituents, affecting its electronic properties.
2,7-Dichloro-9H-fluorene-based compounds: These compounds share the fluorene core but differ in their functional groups and applications.
Uniqueness
2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline is unique due to its combination of fluorenyl and phenyl groups attached to a pyridoquinoline core, providing a distinct set of electronic and photophysical properties that are advantageous in various scientific and industrial applications .
Properties
Molecular Formula |
C50H32N2 |
|---|---|
Molecular Weight |
660.8 g/mol |
IUPAC Name |
2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline |
InChI |
InChI=1S/C50H32N2/c1-3-11-31(12-4-1)43-27-47(35-19-21-41-37(25-35)23-33-15-7-9-17-39(33)41)51-49-30-46-44(32-13-5-2-6-14-32)28-48(52-50(46)29-45(43)49)36-20-22-42-38(26-36)24-34-16-8-10-18-40(34)42/h1-22,25-30H,23-24H2 |
InChI Key |
ARHBOHASBBCNLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC5=CC6=C(C=C5C(=C4)C7=CC=CC=C7)N=C(C=C6C8=CC=CC=C8)C9=CC1=C(C=C9)C2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
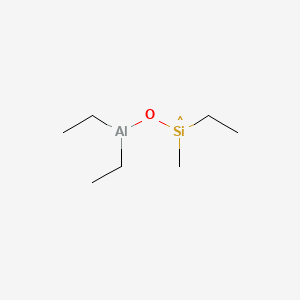


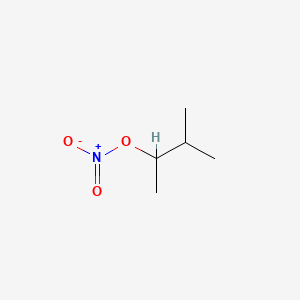
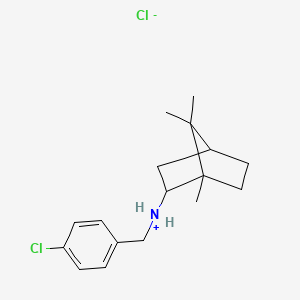
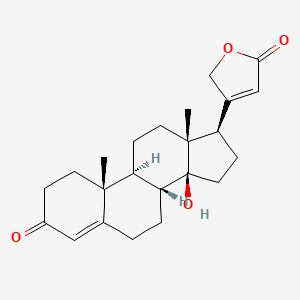
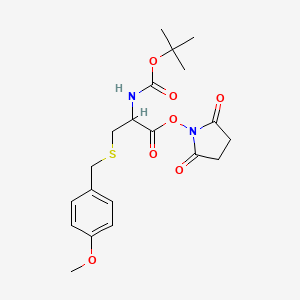

![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)
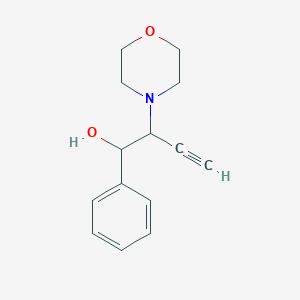
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)
